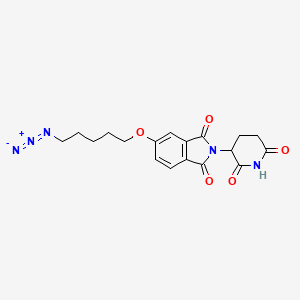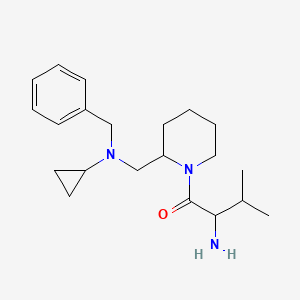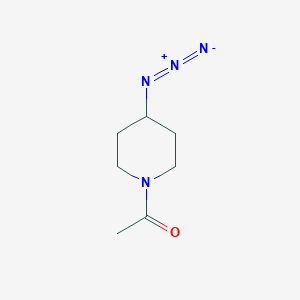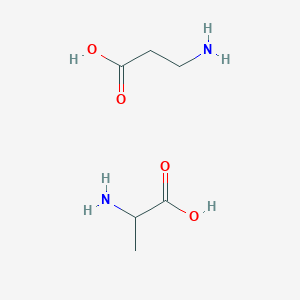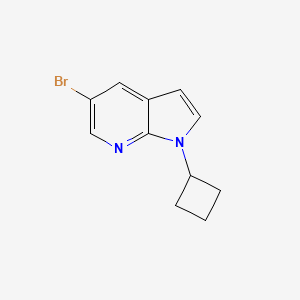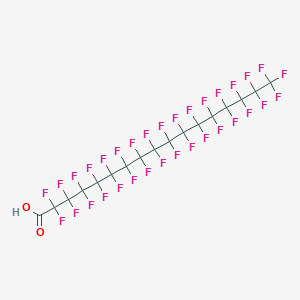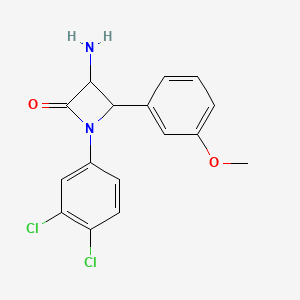
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The unique structure of this compound, featuring both fluoro and trifluoromethyl groups, makes it an interesting subject for research in medicinal chemistry and material science.
准备方法
The synthesis of Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.
Introduction of Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups are introduced using electrophilic fluorination and trifluoromethylation reactions, respectively.
Esterification: The final step involves esterification of the propanoic acid derivative to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow chemistry and automated synthesis techniques.
化学反应分析
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in synthetic chemistry.
科学研究应用
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group compatibility.
作用机制
The mechanism of action of Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to inhibition or activation of target proteins, resulting in various biological effects.
相似化合物的比较
Similar compounds to Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate include other indole derivatives with fluoro or trifluoromethyl groups. Examples include:
Methyl 3-(6-fluoro-1H-indol-3-yl)propanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate: Lacks the fluoro group, affecting its reactivity and interactions.
Methyl 3-(6-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate: Substitution of fluoro with chloro alters its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of both fluoro and trifluoromethyl groups, which confer distinct chemical and biological characteristics, making it a valuable compound for research and development.
属性
分子式 |
C13H11F4NO2 |
|---|---|
分子量 |
289.22 g/mol |
IUPAC 名称 |
methyl 3-[6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C13H11F4NO2/c1-20-11(19)5-4-9-8-3-2-7(14)6-10(8)18-12(9)13(15,16)17/h2-3,6,18H,4-5H2,1H3 |
InChI 键 |
YBOATSUEZLIWEB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=C(NC2=C1C=CC(=C2)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


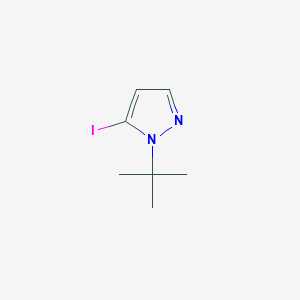
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)
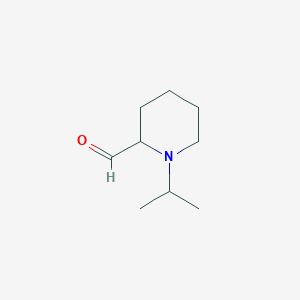

![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)
